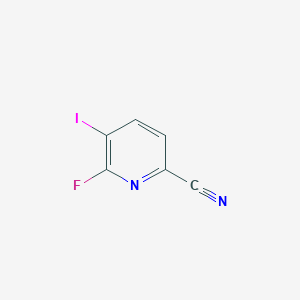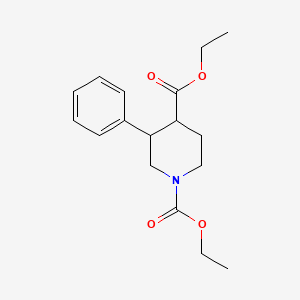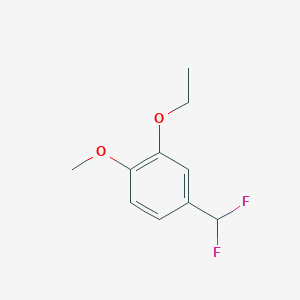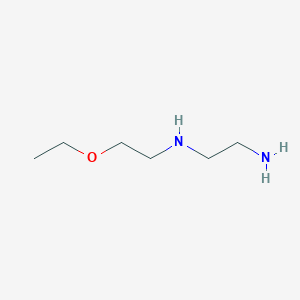![molecular formula C14H17NSi B13692961 4-[4-(Trimethylsilyl)phenyl]pyridine](/img/structure/B13692961.png)
4-[4-(Trimethylsilyl)phenyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(Trimethylsilyl)phenyl]pyridine is an organic compound characterized by the presence of a pyridine ring substituted with a trimethylsilyl group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Trimethylsilyl)phenyl]pyridine typically involves the regioselective lithiation of a precursor pyridine compound, followed by transmetalation and subsequent functionalization. One common method involves the lithiation of 3-chloro-2-ethoxypyridine with n-butyllithium, followed by transmetalation with an organomagnesium halide. The resulting intermediate undergoes elimination to form a pyridyne, which is then functionalized with a trimethylsilyl group .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Trimethylsilyl)phenyl]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced with other functional groups through nucleophilic substitution.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions to form biaryl compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include organolithium or Grignard reagents.
Cross-Coupling: Palladium catalysts and boron reagents are typically used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield various biaryl compounds, while oxidation and reduction can lead to different functionalized pyridines.
Scientific Research Applications
4-[4-(Trimethylsilyl)phenyl]pyridine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocycles.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the synthesis of materials with specific electronic and photophysical properties.
Mechanism of Action
The mechanism of action of 4-[4-(Trimethylsilyl)phenyl]pyridine involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl group. This group can act as a protecting group, enhancing the compound’s stability and reactivity. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
4-Phenylpyridine: Lacks the trimethylsilyl group, resulting in different reactivity and applications.
4-(Trimethylsilyl)phenylboronic Acid: Similar in structure but contains a boronic acid group instead of a pyridine ring.
4-(Trimethylsilyl)phenylmagnesium Bromide: A Grignard reagent used in similar synthetic applications.
Uniqueness
4-[4-(Trimethylsilyl)phenyl]pyridine is unique due to the presence of both a pyridine ring and a trimethylsilyl group. This combination imparts specific chemical properties, such as increased stability and reactivity, making it valuable in various synthetic and research applications.
Properties
Molecular Formula |
C14H17NSi |
|---|---|
Molecular Weight |
227.38 g/mol |
IUPAC Name |
trimethyl-(4-pyridin-4-ylphenyl)silane |
InChI |
InChI=1S/C14H17NSi/c1-16(2,3)14-6-4-12(5-7-14)13-8-10-15-11-9-13/h4-11H,1-3H3 |
InChI Key |
FFGPGPKLZMKVOQ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CC=C(C=C1)C2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


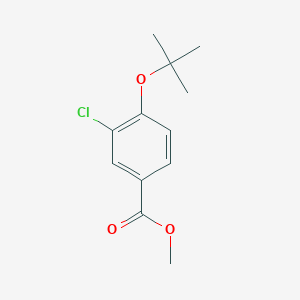
![2-[Phenyl[2-(2-pyridyl)hydrazono]methyl]pyridine](/img/structure/B13692886.png)
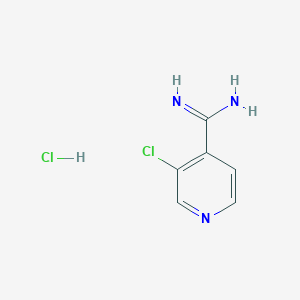

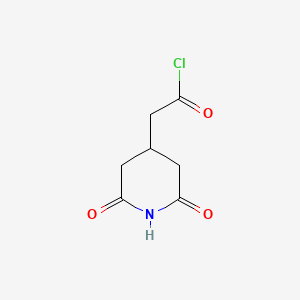
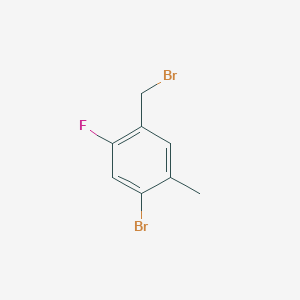
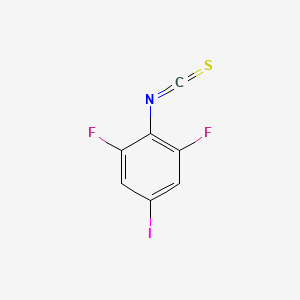
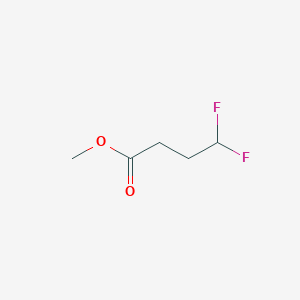
![5-Azaspiro[2.4]heptane-6-carboxylic acid hydrochloride](/img/structure/B13692928.png)
